molecular formula C17H27BrN2O B3271769 N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide CAS No. 55413-13-3

N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide

Cat. No.: B3271769
CAS No.: 55413-13-3
M. Wt: 355.3 g/mol
InChI Key: LSZODIVUHOJJHS-UHFFFAOYSA-N
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Description

N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H27BrN2O and its molecular weight is 355.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-bromo-5-tert-butyl-2-(diethylaminomethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O/c1-7-20(8-2)11-13-9-15(18)14(17(4,5)6)10-16(13)19-12(3)21/h9-10H,7-8,11H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZODIVUHOJJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1NC(=O)C)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that reflect its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a bromo group, a tert-butyl group, and a diethylamino moiety, which contribute to its pharmacological properties. The presence of these functional groups is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Similar Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound D1Staphylococcus aureus15.625 μM
Compound D2Escherichia coli31.25 μM
Compound D3Pseudomonas aeruginosa62.5 μM

Note: Data adapted from .

The mechanism of action for these compounds often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. For example, studies indicate that certain thiazole derivatives block lipid biosynthesis in bacteria, which may be relevant to understanding the activity of this compound .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds with similar structural features have been tested against human breast adenocarcinoma cell lines (e.g., MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (μM)
Compound D610
Compound D715

Note: Data sourced from .

The Sulforhodamine B (SRB) assay results indicate that derivatives with electron-withdrawing groups exhibit enhanced cytotoxicity against cancer cells. These findings suggest that the structural components of this compound may similarly influence its anticancer activity.

Case Studies

  • Antimicrobial Study : A study focused on a series of acetamides similar to this compound reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to quantify growth inhibition, revealing that certain derivatives had MIC values comparable to established antibiotics .
  • Anticancer Screening : In another investigation involving acetamides, researchers evaluated their effects on MCF7 cells using the SRB assay. The results indicated that specific modifications to the acetamide structure could enhance cytotoxic effects, leading to a better understanding of structure-activity relationships in anticancer drug design .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These computational analyses provide insights into how structural features influence biological activity and can guide further optimization of the compound for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide
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N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.